![molecular formula C12H12F3NO4-2 B13846457 Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves a multi-step process. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine using a catalyst with a very low content of precious metal .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield . The recovery of palladium species as Pd/Al2O3 at the end of the reaction is also a key aspect of the industrial process to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for hydrogenation, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reductive amination process yields the final amine product, while oxidation reactions can produce oxides or other oxygenated derivatives .
Scientific Research Applications
3-[3-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]propan-1-amine and its derivatives involves interaction with specific molecular targets. For example, Cinacalcet, a derivative of this compound, acts by increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby inhibiting parathyroid hormone secretion . This mechanism is crucial for its therapeutic effects in treating conditions related to calcium metabolism.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group attached to a phenyl ring.
Sorafenib: A cancer treatment drug with a trifluoromethyl group in its structure.
Pexidartinib: A drug used for treating tenosynovial giant cell tumor, which also features a trifluoromethyl group.
Uniqueness
3-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its trifluoromethyl group imparts stability and lipophilicity, making it valuable in drug design and materials science .
Properties
Molecular Formula |
C12H12F3NO4-2 |
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Molecular Weight |
291.22 g/mol |
IUPAC Name |
oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N.C2H2O4/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14;3-1(4)2(5)6/h1,3,5,7H,2,4,6,14H2;(H,3,4)(H,5,6)/p-2 |
InChI Key |
ILWYOSZHPKMLLP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCN.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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